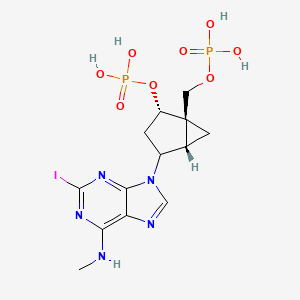

MRS 2500

Description

Properties

CAS No. |

779323-43-2 |

|---|---|

Molecular Formula |

C13H18IN5O8P2 |

Molecular Weight |

561.16 g/mol |

IUPAC Name |

[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C13H18IN5O8P2/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t6-,7+,8+,13+/m1/s1 |

InChI Key |

NMVWLEUONAKGCD-SMWKGLLFSA-N |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

CNC1=C2C(=NC(=N1)I)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

MRS2500; MRS-2500; MRS 2500; |

Origin of Product |

United States |

Foundational & Exploratory

MRS2500: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction: MRS2500 is a synthetic nucleotide analogue that has been identified as a highly potent and selective antagonist for the P2Y1 purinergic receptor. The P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a pivotal role in the initial stages of platelet aggregation and thrombus formation. Its critical function in hemostasis and thrombosis has made it an attractive target for the development of novel antiplatelet therapies. MRS2500, due to its high affinity and selectivity, serves as both a crucial pharmacological tool for studying P2Y1 receptor signaling and a lead compound for antithrombotic drug discovery. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action

MRS2500 functions as a competitive antagonist at the P2Y1 receptor.[1][2] Its chemical structure, 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, allows it to bind to the receptor's ligand-binding site with high affinity, physically occluding the binding of the endogenous agonist, ADP.[3][4] Unlike an agonist, the binding of MRS2500 does not induce the conformational change in the receptor required for the activation of downstream signaling pathways. By competitively inhibiting ADP binding, MRS2500 effectively prevents the initiation of the P2Y1-mediated signaling cascade that is essential for platelet shape change and the onset of aggregation.[5][6] Crystallographic studies have shown that MRS2500 binds within the seven transmembrane helices of the P2Y1 receptor.[3]

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq class of heterotrimeric G proteins.[3] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent in platelets), triggering the release of stored calcium (Ca2+) into the cytoplasm. This rapid increase in intracellular Ca2+ concentration is the primary signal for platelet shape change and contributes to the activation of other platelets. MRS2500 blocks this entire sequence of events by preventing the initial receptor activation by ADP.

Quantitative Data

The potency and selectivity of MRS2500 have been quantified across various experimental systems. The data highlights its high affinity for the P2Y1 receptor.

Table 1: In Vitro Binding Affinities and Potency of MRS2500

| Parameter | Value | Species/System | Reference |

| Ki (Binding Affinity) | 0.78 nM | Recombinant Human P2Y1 Receptor | [5][7] |

| 0.79 nM | Recombinant Human P2Y1 Receptor | [1][8] | |

| 1.20 nM | Human Platelets | [9] | |

| pKi | 9.1 | Human P2Y1 Receptor | [10] |

| Kd (Dissociation Constant) | 1.2 nM | Recombinant Human P2Y1 Receptor ([³²P]MRS2500) | [1] |

| 0.33 nM | Rat Brain ([³²P]MRS2500) | [1] | |

| 0.61 nM | Intact Human Platelets ([¹²⁵I]MRS2500) | [2][9] | |

| 1.20 nM | Mouse Platelets ([¹²⁵I]MRS2500) | [2][9] | |

| IC50 (Inhibitory Conc.) | 0.95 nM | ADP-induced Human Platelet Aggregation | [5][7] |

| 0.49 µM | ADP-induced Human Platelet Rich Plasma (PRP) Aggregation | [7] | |

| 8.4 nM | Antagonistic activity at P2Y1 Receptor | [4] |

Table 2: In Vivo Antithrombotic Efficacy of MRS2500

| Species | Model | Dosage (IV) | Effect | Reference |

| Mice | Collagen/Adrenaline-induced Thromboembolism | 2 mg/kg | Strong protection against thrombosis | [7][11] |

| Mice | Laser-induced Arterial Thrombosis | Not specified | Potent inhibition of thrombus formation | [11][12] |

| Cynomolgus Monkeys | Electrolytic-mediated Carotid Artery Thrombosis | 0.09 mg/kg + 0.14 mg/kg/h | 57 ± 1% reduction in thrombus weight | [13][14] |

| Cynomolgus Monkeys | Electrolytic-mediated Carotid Artery Thrombosis | 0.45 mg/kg + 0.68 mg/kg/h | 88 ± 1% reduction in thrombus weight | [13][14] |

Experimental Protocols

The characterization of MRS2500 relies on several key experimental methodologies.

Radioligand Binding Assay

This assay quantifies the affinity of MRS2500 for the P2Y1 receptor using a radiolabeled version of the antagonist.

Methodology:

-

Membrane Preparation: Sf9 insect cells are infected with a baculovirus construct to express the human P2Y1 receptor. The cells are harvested and homogenized, and the cell membranes are isolated by centrifugation.[1]

-

Incubation: The prepared membranes (containing the P2Y1 receptor) are incubated in a binding buffer with a fixed concentration of radiolabeled antagonist (e.g., [³²P]MRS2500 or [¹²⁵I]MRS2500).[1][2]

-

Competition Binding: To determine the affinity (Ki) of the unlabeled MRS2500, parallel incubations are performed with the radioligand and increasing concentrations of unlabeled MRS2500.

-

Separation: The reaction is incubated to reach equilibrium (e.g., for 2 minutes at 4°C).[1] The bound radioligand is then separated from the free (unbound) radioligand by rapid vacuum filtration through a glass fiber filter.

-

Quantification: The radioactivity trapped on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of a non-labeled antagonist) from total binding. The data is then analyzed using non-linear regression to determine Kd or Ki values.[1]

Platelet Aggregation Assay

This functional assay measures the ability of MRS2500 to inhibit platelet aggregation induced by ADP.

Methodology:

-

Sample Preparation: Whole blood is collected from human donors into an anticoagulant (e.g., citrate). Platelet-Rich Plasma (PRP) is prepared by centrifugation at a low speed.[8] Alternatively, washed platelets can be prepared by further centrifugation and resuspension in a buffer.

-

Instrumentation: A light aggregometer is used, which measures changes in light transmission through the platelet suspension as aggregation occurs.

-

Assay Procedure: The PRP or washed platelet suspension is placed in the aggregometer cuvette and stirred continuously at 37°C.

-

Inhibition: MRS2500 or a vehicle control is added to the platelet suspension and pre-incubated for a short period.

-

Induction of Aggregation: An agonist, typically ADP (e.g., 10 µM), is added to induce platelet aggregation.[7]

-

Measurement: The change in light transmission is recorded over time. A decrease in turbidity (increase in light transmission) corresponds to the formation of platelet aggregates.

-

Data Analysis: The extent of aggregation is quantified, and the IC50 value for MRS2500 is calculated by plotting the percentage inhibition of aggregation against the concentration of MRS2500.[8]

References

- 1. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a Different Agonist-Binding Site and Activation Mechanism of the Human P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 6. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MRS2500 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Redirecting [linkinghub.elsevier.com]

- 12. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

MRS 2500: A Selective P2Y1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRS 2500, chemically identified as 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1] Its unique chemical structure, featuring a bicyclo[3.1.0]hexane ring system, confers enhanced potency and stability, making it a valuable tool for investigating P2Y1 receptor function and a promising candidate for antithrombotic therapies.[1] This document provides a comprehensive overview of this compound, including its mechanism of action, pharmacological properties, experimental protocols for its characterization, and a summary of key quantitative data.

Introduction to the P2Y1 Receptor and the Role of this compound

The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[2][3] It is widely expressed in the body, with notable abundance in platelets, where it plays a critical role in the initial stages of ADP-induced platelet aggregation.[1][4] Upon activation by ADP, the P2Y1 receptor couples to Gq proteins, leading to the activation of phospholipase C (PLC), subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[4][5] This signaling cascade is fundamental to platelet shape change and the initiation of aggregation.[5]

This compound acts by binding to the P2Y1 receptor, effectively blocking the binding of ADP and preventing the downstream signaling events that lead to platelet activation.[6][7] Its high affinity and selectivity for the P2Y1 receptor over other P2Y receptor subtypes, such as P2Y12, make it an invaluable pharmacological tool for dissecting the specific contributions of the P2Y1 receptor in various physiological and pathological processes.[1][8]

Chemical and Pharmacological Properties of this compound

Chemical Structure:

-

Chemical Name: 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate[1]

-

Molecular Formula: C13H18IN5O8P2

-

Key Structural Features: The (N)-methanocarba ring system locks the ribose moiety in a northern conformation, which is crucial for its high-affinity binding to the P2Y1 receptor. The 2-iodo substitution further enhances its potency.[9]

Pharmacological Profile:

This compound is distinguished by its exceptional potency and selectivity as a P2Y1 receptor antagonist. It exhibits nanomolar affinity for the human P2Y1 receptor and potently inhibits ADP-induced platelet aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: Binding Affinity of this compound for P2Y1 Receptors

| Receptor Species | Preparation | Radioligand | Ki (nM) | Reference |

| Human | Recombinant (1321N1 astrocytoma cells) | Not Specified | 0.78 | [1] |

| Human | Platelets | [125I]MRS2500 | 1.20 ± 0.15 | [10] |

| Mouse | Platelets | [125I]MRS2500 | Not Specified | [10] |

Table 2: Functional Antagonism of this compound

| Assay | Species | Agonist | IC50 (nM) | Reference |

| Platelet Aggregation | Human | ADP | 0.95 | |

| Inhibition of EFS-induced relaxation | Rat Colon | Electrical Field Stimulation | 16.5 | [11] |

Table 3: In Vivo Antithrombotic Activity of this compound

| Animal Model | Thrombosis Induction | This compound Dose | Reduction in Thrombus Weight (%) | Reference |

| Cynomolgus Monkey | Electrolytic-mediated carotid artery thrombosis | 0.09 mg/kg + 0.14 mg/kg/h IV | 57 ± 1 | [12] |

| Cynomolgus Monkey | Electrolytic-mediated carotid artery thrombosis | 0.45 mg/kg + 0.68 mg/kg/h IV | 88 ± 1 | [12] |

Signaling Pathways and Mechanism of Action

The P2Y1 receptor, upon activation by ADP, initiates a well-defined signaling cascade. This compound competitively antagonizes this pathway at the receptor level.

References

- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P2Y receptor - Wikipedia [en.wikipedia.org]

- 3. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 6. The Molecular Mechanism of P2Y1 Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.eur.nl [pure.eur.nl]

- 9. MRS2500 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MRS 2500: Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS 2500 is a highly potent and selective antagonist of the P2Y1 purinergic receptor. Its unique chemical structure and high affinity for its target have made it a valuable tool in pharmacological research, particularly in studies related to platelet aggregation, thrombosis, and other physiological processes mediated by the P2Y1 receptor. This guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for key assays.

Structure and Chemical Properties

This compound, with the chemical name (1R,2S)-4-[2-Iodo-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester tetraammonium salt, is a complex molecule featuring a bicyclo[3.1.0]hexane ring system. This rigid structure locks the ribose-like moiety in a "Northern" (N) conformation, which is believed to contribute to its high affinity and selectivity for the P2Y1 receptor.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D chemical structure of this compound.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₈IN₅O₈P₂ |

| Molecular Weight | 561.16 g/mol |

| Appearance | Solid |

| Solubility | Soluble in water |

| Melting Point | Not publicly available |

| pKa | Not publicly available |

| Storage | Store at -20°C |

Biological Activity and Signaling Pathway

This compound is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in ADP-mediated platelet aggregation. The high affinity of this compound for the P2Y1 receptor is demonstrated by its low nanomolar inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values.

Quantitative Biological Data

| Parameter | Value | Cell Type/Assay Condition |

| Ki | 0.78 nM | Recombinant human P2Y1 receptor |

| IC50 | 0.95 nM | ADP-induced aggregation of human platelets |

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca²⁺]i) and subsequent physiological responses, such as platelet shape change and aggregation. This compound acts by competitively binding to the P2Y1 receptor, thereby preventing ADP from binding and initiating this signaling pathway.

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following sections provide detailed methodologies for the determination of the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) of this compound, as adapted from published scientific literature.

Determination of Inhibition Constant (Ki) via Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human P2Y1 receptor.

Experimental Workflow:

Caption: Workflow for Ki Determination of this compound.

Detailed Methodology:

-

Membrane Preparation: Membranes are prepared from Spodoptera frugiperda (Sf9) insect cells infected with a baculovirus construct containing the cDNA for the human P2Y1 receptor.

-

Radioligand: [³H]MRS2570, a selective P2Y1 receptor antagonist, is used as the radioligand.

-

Assay Buffer: The binding buffer typically consists of 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.

-

Incubation: In a final volume of 200 µL, the assay tubes contain:

-

10 µg of membrane protein

-

A fixed concentration of [³H]MRS2570 (e.g., 1 nM)

-

Varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M)

-

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-labeled P2Y1 antagonist (e.g., 10 µM MRS2500).

-

Equilibrium: The mixture is incubated at 22°C for 60 minutes to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

-

Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Determination of IC50 in Human Platelet Aggregation Assay

This protocol describes the measurement of the inhibitory effect of this compound on ADP-induced aggregation of human platelets.

Experimental Workflow:

Caption: Workflow for IC50 Determination of this compound in Platelet Aggregation.

Detailed Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Human whole blood is collected into tubes containing an anticoagulant (e.g., 3.8% sodium citrate). PRP is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), which is obtained by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

-

Pre-incubation: Aliquots of PRP are pre-incubated with various concentrations of this compound or vehicle (e.g., saline) for a short period (e.g., 5 minutes) at 37°C in an aggregometer cuvette with stirring.

-

Aggregation Induction: Platelet aggregation is initiated by adding a submaximal concentration of ADP (e.g., 2-10 µM).

-

Monitoring: The change in light transmittance through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmittance.

-

Data Analysis: The maximum aggregation response is measured. The percentage inhibition of aggregation at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound is a powerful and highly selective P2Y1 receptor antagonist that has significantly contributed to the understanding of purinergic signaling in various physiological and pathological processes. Its well-defined structure-activity relationship and potent biological activity make it an indispensable tool for researchers in pharmacology and drug development. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible in vitro characterization of this compound and other P2Y1 receptor modulators.

An In-depth Technical Guide to the Pharmacology of MRS 2500

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details its mechanism of action, quantitative pharmacological data, experimental protocols for its characterization, and key signaling pathways.

Core Pharmacology of this compound

This compound, chemically identified as 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a synthetic nucleotide analog designed for high affinity and stability.[1] It functions as a highly potent and selective competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) that plays a pivotal role in adenosine diphosphate (ADP)-induced platelet aggregation.[2] The rigid methanocarba ring in its structure constrains the molecule in a "North" conformation, which is favored by the P2Y1 receptor, contributing to its high affinity and enhanced stability against ectonucleotidases.[1]

The primary physiological effect of this compound is the inhibition of platelet aggregation. By blocking the P2Y1 receptor, it prevents the initial shape change and aggregation of platelets in response to ADP.[1] This makes it a significant compound of interest for antithrombotic therapies.[3] In vivo studies have demonstrated its strong antithrombotic activity in mice and cynomolgus monkeys, where it effectively prevents thrombus formation with only a moderate increase in bleeding time.[1][4][5]

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters that define the pharmacological profile of this compound.

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | 0.78 nM | Recombinant Human P2Y1 Receptor | |

| 0.79 nM | Human P2Y1 Receptor (competition with [3H]MRS2279) | [6] | |

| 1.2 nM (KD) | Human P2Y1 Receptor (using [32P]MRS2500) | [6] | |

| 0.33 nM (KD) | Rat Brain P2Y1 Receptor (using [32P]MRS2500) | [6] | |

| Functional Potency (IC50) | 0.95 nM | ADP-induced human platelet aggregation | [7] |

| 0.49 µM | ADP-induced human platelet aggregation in PRP | [7] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are protocols for two key assays used to characterize this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or KD) of this compound for the P2Y1 receptor.

Objective: To quantify the affinity of this compound for the P2Y1 receptor using a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 insect cells).[6]

-

Radioligand: [32P]MRS2500.[6]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2.

-

Incubation Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.1% BSA.

-

This compound (unlabeled) for competition binding.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a system overexpressing the P2Y1 receptor.

-

Incubation: In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of the radioligand [32P]MRS2500 (e.g., 1 nM), and varying concentrations of unlabeled this compound.

-

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.[2]

Objective: To determine the IC50 value of this compound for the inhibition of platelet aggregation.

Materials:

-

Freshly drawn human blood collected in citrate anticoagulant.

-

Platelet-Rich Plasma (PRP) or washed platelets.

-

ADP (adenosine diphosphate) solution.

-

This compound solutions at various concentrations.

-

Platelet aggregometer.[2]

Procedure:

-

Platelet Preparation: Prepare PRP by centrifuging whole blood at a low speed. To obtain washed platelets, further centrifugation and resuspension steps are required.

-

Pre-incubation: Pre-incubate the platelet suspension with various concentrations of this compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.

-

Induction of Aggregation: Add a known concentration of ADP (e.g., 10 µM) to initiate platelet aggregation.[2]

-

Measurement: Monitor the change in light transmission through the platelet suspension using a platelet aggregometer as the platelets aggregate.[2]

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[2]

Visualizations: Signaling Pathways and Workflows

P2Y1 Receptor Signaling Pathway and Inhibition by this compound

The following diagram illustrates the intracellular signaling cascade initiated by ADP binding to the P2Y1 receptor and the point of antagonism by this compound.

Experimental Workflow for Platelet Aggregation Assay

This diagram outlines the key steps in performing a platelet aggregation assay to evaluate the inhibitory effect of this compound.

References

- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Pivotal Role of P2Y1 Receptors in Platelet Aggregation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the P2Y1 receptor's critical function in platelet aggregation. Adenosine diphosphate (ADP) is a key agonist in hemostasis and thrombosis, and its effects are mediated through two primary G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12. While both are essential for a full aggregation response, the P2Y1 receptor is responsible for initiating the process.[1][2][3] This document details the P2Y1 signaling cascade, presents quantitative data on receptor antagonists, outlines key experimental protocols for its study, and provides visual representations of these complex processes.

The P2Y1 Receptor Signaling Cascade: Initiation of Platelet Response

The P2Y1 receptor, a Gq-coupled receptor, is activated by ADP released from dense granules of activated platelets or damaged endothelial cells.[3][4] This activation initiates a cascade of intracellular events that lead to platelet shape change and the initial, reversible phase of platelet aggregation.[1][2]

Upon ADP binding, the Gq protein activates phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the dense tubular system (an internal calcium store), triggering the release of Ca2+ into the cytoplasm.[1][5] This transient increase in intracellular calcium is a critical signal for the induction of platelet shape change and the initiation of a weak, reversible aggregation.[3][6]

It is crucial to understand that P2Y1 activation alone is insufficient for sustained, irreversible platelet aggregation.[3][7] For this, the synergistic co-activation of the Gi-coupled P2Y12 receptor is required.[1][2] The P2Y12 receptor inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, which further potentiates and stabilizes the platelet aggregate.[1][2]

Recent studies have also highlighted that the P2Y1 receptor can exhibit constitutive activity, meaning it can signal without the presence of an agonist, and can also recruit β-arrestin 2, playing a role in receptor desensitization and signaling termination.[1][2]

References

- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]

- 3. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. Role of P2Y1 purinoceptor in ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Purinergic Signaling and the P2Y1 Receptor Antagonist MRS 2500: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research surrounding purinergic signaling, with a specific focus on the P2Y1 receptor and its potent and selective antagonist, MRS 2500. This document is intended to serve as a comprehensive resource, detailing the core pharmacology, experimental methodologies, and signaling pathways relevant to the study of this important therapeutic target.

Introduction to Purinergic Signaling and the P2Y1 Receptor

Purinergic signaling encompasses the diverse physiological roles of extracellular nucleotides and nucleosides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), in cell-to-cell communication. These molecules act as signaling messengers by activating a wide range of purinergic receptors, which are broadly classified into P1 (adenosine) and P2 (ATP/ADP) receptors. The P2 receptor family is further subdivided into P2X ion channels and P2Y G protein-coupled receptors (GPCRs).[1]

The P2Y1 receptor is a Gq/11-coupled GPCR that is activated by ADP.[2] It is prominently expressed on the surface of various cell types, including platelets, endothelial cells, and neurons.[3] Upon activation by ADP, the P2Y1 receptor initiates a signaling cascade that plays a crucial role in a variety of physiological and pathophysiological processes, most notably platelet aggregation and thrombosis.[2][4] Consequently, the P2Y1 receptor has emerged as a significant target for the development of novel antithrombotic therapies.[5]

This compound: A Potent and Selective P2Y1 Receptor Antagonist

This compound is a highly potent and selective competitive antagonist of the P2Y1 receptor. It is a nucleotide analog, specifically [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate].[6] this compound effectively blocks ADP-induced platelet aggregation and has demonstrated significant antithrombotic activity in preclinical models.[4][6] Its mechanism of action involves binding to the P2Y1 receptor, thereby preventing the binding of ADP and subsequent receptor activation.[7]

Quantitative Data on P2Y1 Receptor Ligands

The following table summarizes key quantitative data for this compound and other relevant P2Y1 receptor modulators, providing a basis for comparison of their potency and affinity.

| Compound | Type | Target | Parameter | Value | Species | Reference |

| This compound | Antagonist | P2Y1 | Ki | 0.78 nM | Human (recombinant) | |

| P2Y1 | IC50 (ADP-induced platelet aggregation) | 0.95 nM | Human | |||

| MRS 2279 | Antagonist | P2Y1 | pKB | 8.10 | Not Specified | [3] |

| MRS 2179 | Antagonist | P2Y1 | pKB | 6.99 | Not Specified | [3] |

| 2-MeSADP | Agonist | P2Y1 | EC50 | Sub-nanomolar to low nanomolar | Not Specified | [5] |

| ADP | Agonist | P2Y1 | EC50 | Low micromolar | Not Specified | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of P2Y1 receptor ligands like this compound.

Radioligand Binding Assay

This assay is used to determine the affinity of a ligand for its receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the P2Y1 receptor.

Materials:

-

Membrane preparations from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells).

-

Radioligand: [³H]2MeSADP or a suitable radio-iodinated P2Y1 antagonist.

-

Unlabeled this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the P2Y1 receptor-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound. The total assay volume is typically 200-250 µL.[8]

-

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[8]

-

Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[8]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[8]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Intracellular Calcium Imaging Assay

This functional assay measures the ability of a compound to block agonist-induced increases in intracellular calcium, a key downstream event of P2Y1 receptor activation.

Objective: To determine the potency (IC50) of this compound in inhibiting ADP-induced intracellular calcium mobilization.

Materials:

-

Adherent cells expressing the P2Y1 receptor (e.g., HEK293 or primary cells).

-

HEPES-buffered saline (HBS).

-

ADP (agonist).

-

This compound.

-

Fluorescence microscope or plate reader with appropriate filters for ratiometric imaging (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).[10]

Procedure:

-

Cell Plating: Seed the P2Y1-expressing cells onto glass coverslips or in black-walled, clear-bottom 96-well plates and allow them to adhere.[10]

-

Dye Loading: Wash the cells with HBS and then incubate them with Fura-2 AM in HBS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C in the dark.[10]

-

Washing and De-esterification: Wash the cells with HBS to remove extracellular dye and allow for the de-esterification of the AM ester within the cells for at least 20 minutes.[10]

-

Baseline Measurement: Place the cells on the fluorescence imaging system and record the baseline fluorescence ratio (F340/F380).

-

Antagonist Incubation: Add varying concentrations of this compound to the cells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of ADP to stimulate the P2Y1 receptor and record the change in the fluorescence ratio over time.

-

Data Analysis: Calculate the peak fluorescence ratio in response to ADP in the presence and absence of this compound. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Platelet Aggregation Assay

This assay directly measures the functional consequence of P2Y1 receptor inhibition on its primary physiological function in platelets.

Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human blood anticoagulated with citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP), obtained by differential centrifugation.

-

ADP (agonist).

-

This compound.

-

Saline or appropriate buffer.

-

Platelet aggregometer.

Procedure:

-

PRP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) to obtain PPP, which is used to set the 100% aggregation baseline.

-

Assay Setup: Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C. Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

-

Antagonist Incubation: Add varying concentrations of this compound or vehicle control to the PRP and incubate for a few minutes while stirring.

-

Agonist-Induced Aggregation: Add a specific concentration of ADP to the cuvette to induce platelet aggregation.[11]

-

Data Recording: The aggregometer records the change in light transmittance through the PRP as platelets aggregate. The aggregation is monitored for a set period (e.g., 5-10 minutes).

-

Data Analysis: Determine the maximal percentage of platelet aggregation for each concentration of this compound. Calculate the IC50 value by plotting the percentage of inhibition of aggregation against the concentration of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in P2Y1 receptor signaling and drug discovery is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and workflows.

Caption: P2Y1 Receptor Signaling Pathway.

Caption: Experimental Workflow for P2Y1 Antagonist Discovery.

Conclusion

The P2Y1 receptor represents a well-validated target for the development of antithrombotic agents. This compound stands out as a powerful research tool and a lead compound for the design of novel P2Y1 antagonists due to its high potency and selectivity. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers in the field of purinergic signaling and drug discovery. A thorough understanding of these core concepts is essential for the continued exploration of the therapeutic potential of targeting the P2Y1 receptor.

References

- 1. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. The P2Y1 receptor antagonist MRS2500 prevents carotid artery thrombosis in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of novel agonist selectivity for the ADP-activated P2Y1 receptor versus the ADP-activated P2Y12 and P2Y13 receptors by conformational constraint of an ADP analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

MRS 2500 for Investigating P2Y1 Receptor Function: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS 2500, a highly potent and selective antagonist of the P2Y1 purinergic receptor. P2Y1 receptors, activated by adenosine diphosphate (ADP), are critically involved in a myriad of physiological processes, most notably platelet aggregation, making them a key target in the development of novel antithrombotic therapies. This document details the chemical properties, mechanism of action, and pharmacological profile of this compound. It offers a compilation of in vitro and in vivo experimental protocols, including platelet aggregation assays, radioligand binding studies, calcium mobilization assays, and thrombosis models, to facilitate the investigation of P2Y1 receptor function. All quantitative data are presented in structured tables for straightforward comparison, and key signaling pathways and experimental workflows are visualized using detailed diagrams to enhance understanding. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to elucidate the role of the P2Y1 receptor in health and disease.

Introduction to this compound and the P2Y1 Receptor

The P2Y1 receptor is a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[1] Activated by the endogenous ligand ADP, the P2Y1 receptor is coupled to the Gq/11 family of G proteins.[2] Upon activation, it initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade ultimately results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), triggering a variety of cellular responses.[2][4]

P2Y1 receptors are expressed in a wide range of tissues and play significant roles in various physiological and pathophysiological processes, including neurotransmission, inflammation, and vascular tone regulation.[5] Their most prominent role, however, is in the initiation of platelet aggregation.[6] In response to vascular injury, ADP is released from dense granules of activated platelets and binds to both P2Y1 and P2Y12 receptors on the platelet surface. The activation of P2Y1 receptors is essential for the initial shape change and transient aggregation of platelets.[6]

Given its crucial role in thrombosis, the P2Y1 receptor has emerged as a promising target for antiplatelet drug development. This compound, a derivative of adenosine, is a highly potent and selective competitive antagonist of the P2Y1 receptor.[6][7] Its high affinity and specificity make it an invaluable pharmacological tool for the investigation of P2Y1 receptor function in both in vitro and in vivo settings.

Chemical and Pharmacological Properties of this compound

This compound is chemically known as (1'R,2'S,4'S,5'S)-4-(2-Iodo-6-methylamino-9H-purin-9-yl)-1-[(phosphonooxy)methyl]-2-(phosphonooxy)bicyclo[3.1.0]hexane. Its structure is characterized by a bicyclo[3.1.0]hexane ring system, which locks the ribose-like moiety in a "Northern" (N) conformation, contributing to its high affinity for the P2Y1 receptor.[6]

Quantitative Pharmacological Data

The potency and selectivity of this compound have been extensively characterized. The following tables summarize key quantitative data for easy comparison.

| Parameter | Value | Assay System | Reference |

| Ki | 0.78 nM | Human platelet P2Y1 receptor | [6] |

| IC50 | 0.95 nM | ADP-induced human platelet aggregation | [6] |

| Kd | 1.2 nM | [125I]MRS2500 binding to human P2Y1 receptor-expressing Sf9 cell membranes | [8] |

| Kd | 0.61 nM | [125I]MRS2500 binding to intact human platelets | [8] |

| Kd | 1.20 nM | [125I]MRS2500 binding to intact mouse platelets | [8] |

| Kd | 0.33 nM | [32P]MRS2500 binding to rat brain membranes | [9] |

Table 1: Potency and Affinity of this compound for the P2Y1 Receptor

| Receptor Subtype | Affinity (pKi) | Reference |

| P2Y1 | 9.1 | [10] |

| P2Y12 | 4.0 | [10] |

| P2Y13 | 4.0 | [10] |

| P2Y2, P2Y4, P2Y6, P2Y11 | Inactive (IC50 > 10 µM) | [11] |

Table 2: Selectivity Profile of this compound against other P2Y Receptor Subtypes

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.

Caption: P2Y1 Receptor Signaling Cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to investigate P2Y1 receptor function.

In Vitro Assays

This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.

Materials:

-

Freshly drawn human or animal blood collected in sodium citrate tubes.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

This compound stock solution (e.g., in water or saline).[6]

-

ADP stock solution.

-

Saline (0.9% NaCl).

-

Platelet aggregometer.

Procedure:

-

Prepare PRP and PPP: Centrifuge whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.[12]

-

Adjust Platelet Count: Adjust the platelet count of the PRP with PPP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Instrument Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Incubation: Aliquot adjusted PRP into aggregometer cuvettes with a stir bar. Add various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (saline) and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

-

Induce Aggregation: Add a submaximal concentration of ADP (e.g., 2-10 µM) to initiate aggregation.[13][14]

-

Data Acquisition: Record the change in light transmission for 5-10 minutes.

-

Analysis: Determine the maximal aggregation for each condition. Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control. Plot the percentage inhibition against the this compound concentration to determine the IC50 value.

Caption: Workflow for Platelet Aggregation Assay.

This assay directly measures the binding of this compound to the P2Y1 receptor.

Materials:

-

Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 cells or rat brain).[9][15]

-

Radiolabeled this compound (e.g., [125I]MRS2500 or [32P]MRS2500).[9][15]

-

Unlabeled this compound and other competing ligands.

-

Assay buffer (e.g., 20 mM HEPES, 145 mM NaCl, 5 mM MgCl2, pH 7.5).[15]

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

Procedure:

-

Incubation: In a microcentrifuge tube, combine the P2Y1 receptor-expressing membranes, a fixed concentration of radiolabeled this compound, and varying concentrations of unlabeled this compound (for competition binding) or assay buffer (for total binding). For non-specific binding, use a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179).[15]

-

Equilibration: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 30-60 minutes).[15]

-

Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

-

Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding against the concentration of radiolabeled this compound to determine the Kd and Bmax. For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the Ki value.

This assay measures the ability of this compound to block ADP-induced increases in intracellular calcium.[16][17]

Materials:

-

Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).[16]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[16]

-

This compound and ADP solutions.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed P2Y1-expressing cells into a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.

-

Incubation with Antagonist: Add varying concentrations of this compound or vehicle to the wells and incubate for a specified period.

-

Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Agonist Injection: Inject a solution of ADP into the wells while continuously recording the fluorescence.

-

Analysis: Quantify the change in fluorescence intensity upon ADP addition. Determine the inhibitory effect of this compound on the ADP-induced calcium response and calculate the IC50 value.

In Vivo Models

This model assesses the antithrombotic efficacy of this compound in vivo.

Materials:

-

Mice (e.g., C57BL/6).[18]

-

Anesthetic (e.g., ketamine/xylazine).[19]

-

Surgical instruments for exposing the carotid artery.

-

Ferric chloride (FeCl3) solution (e.g., 2.5-10% in water).[18][19]

-

Filter paper.

-

Doppler flow probe or intravital microscope.

-

This compound for intravenous administration.

Procedure:

-

Anesthesia and Surgery: Anesthetize the mouse and surgically expose the common carotid artery.[1][19]

-

Drug Administration: Administer this compound or vehicle intravenously via the tail vein at a specified time before inducing thrombosis. Dosages can range from 0.09 to 2 mg/kg.[1][10]

-

Baseline Measurement: Place a Doppler flow probe around the artery to measure baseline blood flow or position the exposed artery under an intravital microscope.

-

Thrombosis Induction: Apply a piece of filter paper saturated with FeCl3 solution to the adventitial surface of the carotid artery for a defined period (e.g., 1-3 minutes).[18][20]

-

Monitoring: Monitor blood flow continuously with the Doppler probe until occlusion occurs (cessation of flow) or for a set observation period. Alternatively, visualize and quantify thrombus formation using intravital microscopy.

-

Analysis: Compare the time to occlusion or the size of the thrombus in this compound-treated mice versus vehicle-treated controls.

Caption: Workflow for FeCl3-Induced Thrombosis Model.

Drug Development and Future Perspectives

The high potency, selectivity, and in vivo efficacy of this compound make it a critical tool for validating the P2Y1 receptor as a therapeutic target. Studies using this compound have demonstrated that antagonism of the P2Y1 receptor can effectively prevent thrombosis with a potentially lower bleeding risk compared to other antiplatelet agents.[1] This highlights the potential for developing P2Y1 receptor antagonists as a new class of antithrombotic drugs.

Future research will likely focus on the development of orally bioavailable P2Y1 antagonists with favorable pharmacokinetic profiles for chronic use. Furthermore, the widespread distribution of P2Y1 receptors suggests their involvement in other pathological conditions. The use of this compound and similar tool compounds will be instrumental in exploring the therapeutic potential of P2Y1 receptor modulation in areas such as neuroinflammation, cancer, and metabolic diseases.

Conclusion

This compound is an indispensable pharmacological tool for the detailed investigation of P2Y1 receptor function. Its high affinity and selectivity have enabled significant advancements in our understanding of the role of this receptor in platelet biology and thrombosis. The experimental protocols and data presented in this guide are intended to provide researchers and drug developers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to the development of novel therapeutics targeting the P2Y1 receptor.

References

- 1. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 6. This compound tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 7. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of recombinant and platelet P2Y(1) receptors utilizing a [(125)I]-labeled high-affinity antagonist 2-iodo-N(6)-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([(125)I]MRS2500) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.eur.nl [pure.eur.nl]

- 11. resources.tocris.com [resources.tocris.com]

- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Assessment of light transmission aggregometry on the routine coagulation analyzer Sysmex CS-2500 using CE-marked agonists from Hyphen Biomed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. elmy.ee [elmy.ee]

- 15. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Caged Agonist of P2Y1 and P2Y12 Receptors for Light-Directed Facilitation of Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. An optimized murine model of ferric chloride-induced arterial thrombosis for thrombosis research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacology of MRS 2500: A Technical Guide to its P2Y1 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro studies of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details the quantitative data from key experiments, outlines the methodologies employed, and visualizes the critical signaling pathways and experimental workflows.

Core Efficacy and Potency of this compound

This compound has demonstrated significant potency and selectivity as a P2Y1 receptor antagonist in various in vitro assays. Its primary mechanism of action is the competitive inhibition of adenosine diphosphate (ADP) binding to the P2Y1 receptor on human platelets. This action effectively blocks the initiation of platelet aggregation, a critical step in thrombus formation.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the key quantitative data from in vitro studies of this compound.

| Parameter | Value | Cell Type/System | Reference |

| P2Y1 Receptor Binding Affinity (Ki) | 0.78 nM | Recombinant human P2Y1 receptor | [1] |

| Inhibition of ADP-induced Platelet Aggregation (IC50) | 0.95 nM | Human Platelets | [2] |

Table 1: Receptor Binding and Platelet Aggregation Inhibition Data for this compound

| This compound Concentration (µmol·L⁻¹) | Inhibition of ADP-induced P-selectin Expression (%) |

| 0.155 | ~20% |

| 0.31 | ~40% |

| 10 | 94.6% |

Table 2: Concentration-Dependent Inhibition of ADP-induced P-selectin Expression by this compound on Human Platelets.[3][4]

P2Y1 Receptor Signaling and the Action of this compound

The P2Y1 receptor is a Gq protein-coupled receptor (GPCR). Its activation by ADP initiates a well-defined signaling cascade within the platelet, leading to cellular activation. This compound exerts its inhibitory effect by blocking the initial step of this pathway.

Signaling Pathway of P2Y1 Receptor Activation

The binding of ADP to the P2Y1 receptor triggers the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), leading to a rapid influx of calcium (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical signal for subsequent platelet responses, including shape change and the initial phase of aggregation.[5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below. These protocols are based on established methods in the field.

Platelet Aggregation Assay

This assay measures the ability of an agonist, such as ADP, to induce platelet aggregation and the inhibitory effect of compounds like this compound.

Principle: Light transmission aggregometry (LTA) is the gold standard for measuring platelet aggregation. A platelet-rich plasma (PRP) sample is stirred in a cuvette, and a beam of light is passed through it. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through, which is detected by a photodetector.

Protocol:

-

Blood Collection: Whole blood is collected from healthy, consenting donors into tubes containing 3.2% sodium citrate as an anticoagulant.

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed (e.g., 1500 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a blank.

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established using PPP (100% aggregation) and PRP (0% aggregation).

-

This compound or vehicle control is pre-incubated with the PRP for a specified time.

-

Platelet aggregation is initiated by adding a standard concentration of ADP.

-

The change in light transmission is recorded over time, typically for 5-10 minutes.

-

-

Data Analysis: The maximum percentage of aggregation is determined, and the IC50 value for this compound is calculated from a concentration-response curve.

P-selectin Expression Assay

This assay quantifies the expression of P-selectin on the platelet surface, a marker of platelet activation, using flow cytometry.

Principle: Upon activation, P-selectin, stored in alpha-granules of resting platelets, is translocated to the cell surface. This surface expression can be detected using a fluorescently labeled antibody specific for P-selectin. Flow cytometry is then used to quantify the percentage of P-selectin positive platelets and the mean fluorescence intensity.

Protocol:

-

Blood Collection and Preparation: Whole blood is collected in 3.2% sodium citrate. The assay can be performed on whole blood or PRP.

-

Incubation: Aliquots of whole blood or PRP are incubated with different concentrations of this compound or a vehicle control.

-

Stimulation: Platelet activation is induced by adding ADP.

-

Staining: A fluorescently labeled anti-CD62P (P-selectin) antibody is added to the samples and incubated in the dark at room temperature. A platelet-specific marker, such as a fluorescently labeled anti-CD41 antibody, is also added to identify the platelet population.

-

Fixation: Samples are fixed with a formaldehyde solution to stabilize the staining.

-

Flow Cytometry: Samples are analyzed on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and positive staining for the platelet-specific marker. The fluorescence intensity of the P-selectin antibody is then measured for the gated platelet population.

-

Data Analysis: The percentage of P-selectin positive platelets is determined, and the inhibitory effect of this compound is calculated.[6][7]

Intracellular Calcium Mobilization Assay

This assay measures changes in the intracellular calcium concentration in platelets upon stimulation.

Principle: Platelets are loaded with a fluorescent calcium indicator dye, such as Fura-2 AM. Fura-2 AM is cell-permeable and is cleaved by intracellular esterases to the active, membrane-impermeable form, Fura-2. The fluorescence of Fura-2 is dependent on the concentration of free cytosolic calcium. By measuring the fluorescence intensity at specific excitation and emission wavelengths, the intracellular calcium concentration can be determined.

Protocol:

-

Platelet Preparation: PRP is prepared as described for the aggregation assay.

-

Dye Loading: Platelets are incubated with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark.

-

Washing: The platelets are then washed to remove extracellular dye.

-

Assay Procedure:

-

The Fura-2 loaded platelets are placed in a cuvette with a stir bar in a fluorometer maintained at 37°C.

-

Different concentrations of this compound or a vehicle control are added to the platelets.

-

A baseline fluorescence is recorded.

-

ADP is added to stimulate the platelets, and the change in fluorescence is recorded over time.

-

-

Data Analysis: The change in fluorescence is converted to intracellular calcium concentration. The inhibitory effect of this compound on the ADP-induced calcium peak is then quantified.[8][9][10][11]

Conclusion

The in vitro data presented in this technical guide strongly support the characterization of this compound as a highly potent and selective antagonist of the P2Y1 receptor. Its ability to effectively inhibit ADP-induced platelet aggregation and activation at nanomolar concentrations highlights its potential as a lead compound for the development of novel antiplatelet therapies. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers and drug development professionals working in the field of purinergic signaling and thrombosis.

References

- 1. Quantification of recombinant and platelet P2Y1 receptors utilizing a [125I]-labeled high affinity antagonist 2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([125I]MRS2500) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. ADP-Mediated Upregulation of Expression of CD62P on Human Platelets Is Critically Dependent on Co-Activation of P2Y1 and P2Y12 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Flow cytometric measurement of CD62P (P-selectin) expression on platelets: a multicenter optimization and standardization effort - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 9. Measurements of intracellular calcium [bio-protocol.org]

- 10. ionbiosciences.com [ionbiosciences.com]

- 11. hellobio.com [hellobio.com]

Unlocking Therapeutic Frontiers: A Technical Guide to P2Y1 Antagonism with MRS 2500

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic potential of MRS 2500, a potent and selective antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a key player in ADP-mediated platelet activation and aggregation, represents a promising target for novel antithrombotic therapies.[1][2] This document outlines the mechanism of action of this compound, details its effects through quantitative data, provides an overview of relevant experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Concepts: The P2Y1 Receptor and the Action of this compound

The P2Y1 receptor is a G-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[3] Its activation is a critical initial step in hemostasis and thrombosis, leading to platelet shape change and initiating aggregation.[4][5] this compound, a synthetic nucleotide analog, acts as a highly potent and selective antagonist at this receptor, effectively blocking the downstream signaling cascade that leads to platelet activation.[1] Its chemical structure, 2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, confers high affinity and stability.[6]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data, offering a comparative overview of its potency and therapeutic effects.

| Parameter | Value | Species | Assay/Model | Reference |

| Binding Affinity (Ki) | 0.78 nM | Human | Recombinant P2Y1 Receptor | [6] |

| Inhibition of ADP-induced Platelet Aggregation (IC50) | 0.95 nM | Human | Platelet Aggregation Assay | [7][8] |

| Inhibition of ADP-induced Platelet Aggregation (IC50) | Sub-micromolar range | Human | Platelet Aggregation Assay | [6] |

Table 1: In Vitro Potency of this compound

| Study Type | Animal Model | Dosing | Key Findings | Reference |

| Thrombosis Prevention | Mice | 2 mg/kg (intravenous) | Inhibited ex vivo platelet aggregation for at least 60 minutes. | [6] |

| Thrombosis Prevention | Mice | 4 mg/kg (intravenous) | Further inhibited platelet aggregation induced by higher ADP concentrations for at least 30 minutes. | [6] |

| Arterial Thrombosis | Cynomolgus Monkeys | 0.09 + 0.14 mg/kg/h (IV) | Reduced thrombus weight by 57 ± 1%. | [9][10] |

| Arterial Thrombosis | Cynomolgus Monkeys | 0.45 + 0.68 mg/kg/h (IV) | Reduced thrombus weight by 88 ± 1%. | [9][10] |

| Bleeding Time | Cynomolgus Monkeys | 0.09 + 0.14 mg/kg/h (IV) | Increased kidney bleeding time by 2.1 ± 0.3-fold. | [9] |

| Bleeding Time | Cynomolgus Monkeys | 0.45 + 0.68 mg/kg/h (IV) | Increased kidney bleeding time by 4.9 ± 0.6-fold. | [9] |

Table 2: In Vivo Efficacy of this compound in Animal Models

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for evaluating the antithrombotic potential of this compound.

Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for evaluating this compound.

Experimental Protocols

In Vitro Platelet Aggregation Assay

This protocol is fundamental for determining the inhibitory potency of this compound on platelet function.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Draw whole blood from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP.[11]

-

Carefully collect the upper PRP layer.

2. Platelet Count Adjustment:

-

Determine the platelet count in the PRP using a hematology analyzer.

-

Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using platelet-poor plasma (PPP), which is obtained by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

3. Aggregation Measurement:

-

Pre-warm the PRP samples to 37°C.

-

Add various concentrations of this compound or a vehicle control to the PRP samples and incubate for a specified time.

-

Place the samples in a light transmission aggregometer and establish a baseline reading.

-

Add a known concentration of ADP (e.g., 5-20 µM) to induce platelet aggregation.

-

Monitor the change in light transmission for a set period as platelets aggregate.[12][13]

4. Data Analysis:

-

The extent of aggregation is quantified as the maximum percentage change in light transmission.

-

Calculate the percentage of inhibition of aggregation for each concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.

In Vivo Arterial Thrombosis Model (Based on Cynomolgus Monkey Studies)

This protocol assesses the antithrombotic efficacy of this compound in a relevant preclinical model.[9]

1. Animal Preparation:

-

Anesthetize cynomolgus monkeys according to approved animal care and use protocols.

-

Surgically expose a carotid artery.

2. Drug Administration:

-

Administer a bolus intravenous injection of this compound followed by a continuous infusion to achieve and maintain the desired plasma concentration. A vehicle control group is also included.

3. Induction of Thrombosis:

-

Induce vascular injury to the exposed carotid artery. A common method is electrolytic injury, where an anodal current is applied to the vessel wall to stimulate thrombus formation.

4. Monitoring and Endpoint Measurement:

-

Monitor blood flow in the carotid artery using a Doppler flow probe to determine the time to occlusion.

-

After a set period, excise the thrombotic segment of the artery and weigh the thrombus.

-

Measure the kidney bleeding time by making a standardized incision and recording the time until bleeding ceases.

5. Data Analysis:

-

Compare the thrombus weight and time to occlusion between the this compound-treated and vehicle control groups.

-

Assess the effect of this compound on hemostasis by comparing the bleeding times between the groups.

Therapeutic Potential and Future Directions

The potent and selective P2Y1 antagonism demonstrated by this compound highlights its significant therapeutic potential as an antithrombotic agent.[6][9] By targeting the initial phase of platelet activation, this compound may offer a distinct advantage over existing antiplatelet drugs, potentially providing a favorable efficacy-to-bleeding risk profile. Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of P2Y1 antagonism with this compound in the prevention and treatment of thrombotic diseases such as myocardial infarction and stroke.[2][10] The exploration of its role in other conditions where P2Y1 receptors are implicated, such as neuroinflammation and cancer, also presents exciting avenues for future investigation.[10][14]

References

- 1. benchchem.com [benchchem.com]

- 2. P2Y1 receptor antagonists as novel antithrombotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]

- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 6. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rndsystems.com [rndsystems.com]

- 9. researchgate.net [researchgate.net]

- 10. alzdiscovery.org [alzdiscovery.org]